3-Acetamido-2-methylphenyl Acetate
Übersicht
Beschreibung
3-Acetamido-2-methylphenyl acetate: is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known by other names such as N-[3-(Acetyloxy)-2-methylphenyl]acetamide . This compound is characterized by the presence of an acetamido group and a methyl group attached to a phenyl ring, which is further esterified with acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-2-methylphenyl acetate can be achieved through the esterification of 3-acetamido-2-methylphenol with acetic anhydride in the presence of a catalyst. The reaction typically involves the following steps:
Starting Materials: 3-Acetamido-2-methylphenol and acetic anhydride.
Catalyst: Tetrabutylammonium bromide.
Reaction Conditions: The reaction mixture is refluxed in ethyl acetate for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetamido-2-methylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-acetamido-2-methylphenol and acetic acid.
Substitution Reactions: The acetamido group can participate in nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 3-Acetamido-2-methylphenol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids derived from the oxidation of the methyl group.
Wissenschaftliche Forschungsanwendungen
3-Acetamido-2-methylphenyl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Acetamido-2-methylphenyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular pathways and targets involved in its action are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3-Acetamido-2-methylphenol: The parent compound from which 3-Acetamido-2-methylphenyl acetate is derived.
N-Acetyl-2-methylphenylamine: A structurally similar compound with an acetamido group attached to a methylphenyl ring.
2-Methylphenyl acetate: A compound with a similar ester functional group but lacking the acetamido group.
Uniqueness: this compound is unique due to the presence of both acetamido and ester functional groups, which confer distinct chemical reactivity and biological properties.
Biologische Aktivität
Overview
3-Acetamido-2-methylphenyl acetate, with the chemical formula and a molecular weight of 207.23 g/mol, is an organic compound that has garnered interest due to its potential biological activities. This compound features both acetamido and acetate functional groups, which may influence its reactivity and interactions with biological systems.
Synthesis
The synthesis of this compound typically involves the esterification of 3-acetamido-2-methylphenol with acetic anhydride in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is usually conducted under reflux conditions in ethyl acetate to ensure high yield and purity.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. The acetamido group can form hydrogen bonds with various biomolecules, potentially altering their structure and function. Additionally, metabolic transformations may lead to the formation of active metabolites that exert biological effects.
Biological Activities
Research into the biological activities of this compound is still limited. However, compounds with similar structures have demonstrated significant pharmacological properties, including:
- Anticancer Activity : Compounds related to this compound have shown promise in inhibiting cancer cell proliferation. For example, derivatives with similar functional groups have been evaluated for their antiproliferative effects against various cancer cell lines such as T-47D (breast cancer) and HCT-116 (colon cancer) with notable inhibition percentages .
- Antimicrobial Properties : Some structurally related compounds have exhibited antibacterial and antifungal activities, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
A variety of studies have explored the biological activity of compounds related to or derived from this compound. Below are some key findings:
Eigenschaften
IUPAC Name |
(3-acetamido-2-methylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-10(12-8(2)13)5-4-6-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAOUSXREOGFST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.